Filipin
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Overview
Description
Filipin is a mixture of chemical compounds first isolated by chemists at the Upjohn company in 1955 from the mycelium and culture filtrates of a previously unknown actinomycete, Streptomyces filipinensis . It is a pentaene macrolide and is widely used for the detection and quantitation of cholesterol in biological membranes . This compound is also known for its potent antifungal activity .
Preparation Methods
Filipin is produced industrially by the bacterium Streptomyces filipinensis . The biosynthesis of this compound involves the assembly and cyclization of a polyketide chain, followed by specific hydroxylations catalyzed by cytochrome P450 monooxygenases . Two alternative routes lead to the formation of this compound III from the initial product of polyketide synthase chain assembly and cyclization this compound I, one through this compound II, and the other through 1′-hydroxythis compound I . These intermediates are biologically active and can be accumulated by recombinant mutants at high yield .
Chemical Reactions Analysis
Filipin undergoes various chemical reactions, including hydroxylation and cyclization . The hydroxylation reactions are catalyzed by cytochrome P450 monooxygenases, specifically filC and filD, which hydroxylate the macrolide ring at C26 and C1′, respectively . These reactions lead to the formation of this compound III from its intermediates . Common reagents used in these reactions include cytochrome P450 monooxygenases and polyketide synthases . The major products formed from these reactions are this compound I, this compound II, and 1′-hydroxythis compound I .
Scientific Research Applications
Filipin has a wide range of scientific research applications. It is widely used for the detection and quantitation of cholesterol in biological membranes . This compound is also used as a tool for the diagnosis of Niemann–Pick type C disease . In addition, this compound derivatives have been shown to have potent antifungal activity against a variety of pathogenic fungi, including Candida albicans, Candida glabrata, and Cryptococcus neoformans . These derivatives have reduced toxicity towards cholesterol-containing membranes while retaining their antifungal activity, making them excellent leads for the development of efficient pharmaceuticals .
Mechanism of Action
Filipin exerts its effects by binding to cholesterol in biological membranes, forming a “this compound-cholesterol” complex . This interaction disrupts the membrane structure, leading to increased permeability and cell death . The presence of a hydroxyl function at C26 is crucial for the haemolytic action of this compound, as derivatives lacking this moiety show reduced activity . The molecular targets of this compound include cholesterol-containing membranes, and the pathways involved in its mechanism of action are related to membrane disruption and increased permeability .
Comparison with Similar Compounds
Filipin is a polyene macrolide, similar to other polyene antibiotics such as nystatin and amphotericin B . unlike nystatin and amphotericin B, which are used clinically to treat fungal infections, this compound is primarily used for research purposes . This compound is unique in its ability to bind specifically to cholesterol and disrupt biological membranes . Other similar compounds include candicidin and lagosin, which also belong to the polyene class of antibiotics .
Properties
IUPAC Name |
4,6,8,10,12,14,16,27-octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H58O11/c1-4-5-11-16-31(42)34-33(44)22-29(40)20-27(38)18-25(36)17-26(37)19-28(39)21-32(43)23(2)14-12-9-7-6-8-10-13-15-30(41)24(3)46-35(34)45/h6-10,12-15,24-34,36-44H,4-5,11,16-22H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMQSIXYSKPIGPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1C(CC(CC(CC(CC(CC(CC(C(=CC=CC=CC=CC=CC(C(OC1=O)C)O)C)O)O)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H58O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60861997 |
Source
|
Record name | 4,6,8,10,12,14,16,27-Octahydroxy-3-(1-hydroxyhexyl)-17,28-dimethyl-1-oxacyclooctacosa-17,19,21,23,25-pentaen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60861997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
480-49-9 |
Source
|
Record name | Filipin III from streptomycesfilipinensis | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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